molecular formula C11H13N3O2S B2458265 Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 929974-92-5

Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2458265
CAS No.: 929974-92-5
M. Wt: 251.3
InChI Key: YGBPOGOJXSVURS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C11H13N3O2S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-4-16-11(15)9-8(12)7-5(2)13-6(3)14-10(7)17-9/h4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBPOGOJXSVURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylate with various reagents to introduce the amino group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and functionalization reactions .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:

Procedure ( ):

  • Reactant: 0.002 mol of ester in 5 mL DMF

  • Reagent: Aqueous NaOH (10%)

  • Conditions: Stirring at 0–5°C for 24 hours

  • Product: 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

  • Yield: 85–90%

Nucleophilic Substitution at the Amino Group

The primary amino group at position 5 participates in acylations and alkylations:

Acylation with Benzoyl Chloride ( ):

  • Reagents : 2-(trifluoromethyl)benzoyl chloride, NaH in DMF

  • Conditions : 0–5°C, 24 hours

  • Product : 2-(Trifluoromethylbenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Yield : 72%

Alkylation with Chloroethyl Groups ( ):

ReagentConditionsProduct StructureYield (%)
2-ChloroethylamineNaH, DMF, 24 hr2-(2-Chloroethyl)-substituted derivative68

Cyclization Reactions

Base-catalyzed cyclization forms fused heterocycles, enhancing biological activity:

Example ( ):

  • Substrate : Guanidine intermediate

  • Catalyst : Sodium ethoxide (EtONa)

  • Conditions : Room temperature, 6–12 hours

  • Product : 2-(Dialkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones

  • Yield Range : 44–93% (Table 1)

Amidation and Condensation

The amino group reacts with electrophiles to form amides or Schiff bases:

Reaction with Isocyanates ( ):

  • Reagents : Aromatic isocyanates (e.g., 4-chlorophenyl isocyanate)

  • Conditions : 120°C, followed by KOH cyclization

  • Product : 3-(4-Chlorophenyl)-2-hydroxy-tetrahydro-benzo[b]thienopyrimidin-4-one

  • Yield : 76%

Comparative Reactivity Analysis

Key differences in reactivity compared to analogs:

FeatureEthyl 5-Amino-2,4-Dimethyl DerivativeEthyl 4-Amino-2,5-Dimethyl Derivative ()
Amino Group PositionPosition 5Position 4
Ester Hydrolysis RateFaster due to steric effectsSlower
Acylation Yield68–72%50–60%

Scientific Research Applications

Biological Activities

Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Research has indicated that thienopyrimidine derivatives possess significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Properties

Studies have also suggested antiviral potentials for thienopyrimidine derivatives. For instance, compounds within this class have been evaluated against viral infections, demonstrating efficacy in inhibiting viral replication .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance observed in many pathogens today .

Case Studies

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Anticancer Significant inhibition of cancer cell lines with IC50 values in micromolar range.
Antiviral Effective against specific viral strains with notable reduction in viral load.
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Studies are ongoing to evaluate its effectiveness in field trials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylate
  • Ethyl 5-amino-2,4-dimethylthieno[3,2-d]pyrimidine-6-carboxylate
  • Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-4-carboxylate

Uniqueness

Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS: 929974-92-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anti-cancer properties, anti-inflammatory effects, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound features a thieno[2,3-d]pyrimidine core structure, which is known for its pharmacological potential. The compound has the following molecular formula:

  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 240.29 g/mol

1. Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines. The compound has been tested primarily against breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative).

Table 1: IC50 Values of this compound

Cell LineIC50 (μg/mL)IC50 (μM)
MCF-728.890.11
MDA-MB-23152.560.16
MCF-10A3671.4

The compound exhibited selective toxicity towards cancer cells compared to normal mammary epithelial cells (MCF-10A), suggesting its potential as a lead compound for further development in cancer therapy .

The anti-cancer activity is believed to be mediated through cell cycle arrest mechanisms. In the MDA-MB-231 cell line, the compound induced G2 phase arrest, while in MCF-7 cells, it caused G1 phase arrest. This differential effect on cell cycle progression indicates that this compound may interact with specific molecular targets that regulate these phases .

3. Anti-inflammatory Activity

In addition to its anti-cancer properties, the compound has demonstrated notable anti-inflammatory effects. It was found to inhibit cyclooxygenase-2 (COX-2) activity effectively:

Table 2: COX-2 Inhibition Potency

CompoundIC50 (μmol)
Ethyl derivative0.04 ± 0.09
Celecoxib (standard)0.04 ± 0.01

The results indicate that this compound possesses comparable potency to celecoxib, a well-known COX-2 inhibitor .

Structure–Activity Relationships (SAR)

The biological activity of thienopyrimidine derivatives is often linked to their structural features. Modifications at various positions on the thienopyrimidine ring can significantly influence their pharmacological profiles:

  • Position of Substituents : The introduction of amino groups at specific positions enhances anti-cancer activity.
  • Alkyl Substituents : The presence of ethyl or methyl groups at the second position contributes to increased lipophilicity and improved cellular uptake.

These SAR findings underscore the importance of systematic modifications in developing more potent derivatives with targeted biological activities .

Case Studies and Experimental Findings

In one study examining a series of thienopyrimidine derivatives including this compound:

  • Cytotoxicity Tests : The compound was subjected to an in vitro cytotoxicity assay against BALB3T3 cells and exhibited no significant cytotoxic or phototoxic effects at therapeutic concentrations.

This safety profile is crucial for further exploration in clinical settings where selectivity for cancer cells over normal cells is desired .

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate?

The compound is typically synthesized via cyclization and substitution reactions. A key method involves reacting ethyl mercaptoacetate with halogenated pyrimidine intermediates under refluxing ethanol with sodium carbonate, as described in a novel protocol for thieno[2,3-d]pyrimidine esters . Recent optimizations employ cupric bromide and tert-butyl nitrite in acetonitrile to introduce bromine at the 5-position, followed by amination . Peptide coupling reagents (e.g., HATU, DCC) are recommended to overcome low ester reactivity during amidation steps .

Q. How is the compound characterized analytically, and what techniques are essential for structural confirmation?

Essential techniques include:

  • Melting Point Analysis : Electrothermal digital apparatus (e.g., Bibby Scientific IA9100X1) .
  • Elemental Analysis : To verify purity and stoichiometry .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., m/z 480.0805 for derivatives) .
  • X-Ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds in triclinic or monoclinic crystal systems) .

Q. What safety protocols should be followed when handling this compound?

While specific hazard data for this derivative is limited, general safety measures for thienopyrimidines include:

  • Using PPE (gloves, lab coats, goggles) and working in a fume hood.
  • Storing as a "laboratory chemical" under ambient conditions, as advised in safety data sheets for structurally related compounds .

Advanced Research Questions

Q. How can low reactivity of the ester group in this compound be addressed during functionalization?

The ester's low reactivity complicates direct nucleophilic substitution. Strategies include:

  • Activation via Carboxylic Acid Intermediates : Hydrolysis of the ester to the carboxylic acid, followed by coupling with amines using reagents like HATU or EDC .
  • Microwave-Assisted Synthesis : Enhances reaction rates for cyclization and substitution steps .

Q. What structural modifications enhance antimicrobial activity in thieno[2,3-d]pyrimidine derivatives?

Key modifications include:

  • Substitution at the 4-Position : Benzyl or 4-chlorophenyl groups improve activity against Proteus vulgaris and Pseudomonas aeruginosa .
  • Thioether Linkages : Alkylthio substituents at the 2-position increase lipophilicity and membrane permeability .
  • Hydroxamic Acid Incorporation : Enhances chimeric kinase-HDAC inhibition, as shown in cancer studies .

Q. How do crystallographic data inform the design of derivatives with improved bioactivity?

X-ray diffraction reveals intermolecular interactions critical for stability and target binding. For example:

  • Hydrogen Bonding : Carboxylate and amide groups form H-bonds with active-site residues (e.g., TrmD enzyme) .
  • Packing Patterns : Triclinic (P1) and monoclinic (C2/c) systems highlight steric effects of arylidene substituents .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Bacterial Strain Variability : Activity against P. aeruginosa varies with efflux pump expression .
  • Assay Conditions : Differences in MIC determination (broth microdilution vs. agar diffusion) .
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance potency but reduce solubility .

Q. What in silico strategies are effective for predicting target engagement?

  • Molecular Docking : Used to simulate binding to TrmD (a bacterial methyltransferase) and HDAC isoforms .
  • QSAR Models : Correlate substituent hydrophobicity (logP) with antimicrobial IC50 values .

Q. What mechanistic insights have been gained from in vitro studies?

The compound inhibits bacterial growth via:

  • TrmD Enzyme Inhibition : Disrupts tRNA modification, as shown in docking studies .
  • Biofilm Disruption : Thienopyrimidine derivatives reduce P. aeruginosa biofilm formation by >50% at 32 µg/mL .

Q. How can derivatives be designed for selective kinase or epigenetic targets?

  • Hybrid Scaffolds : Thienopyrimidine–hydroxamic acid chimeras inhibit HDAC6 (IC50 < 100 nM) while sparing HDAC1 .
  • Allosteric Modulation : Tricyclic analogs (e.g., VU6016235) show M4 muscarinic receptor PAM activity via steric bulk at the 5-position .

Methodological Guidance

  • Data Table: Key Synthetic Intermediates and Yields

    IntermediateReaction StepYieldReference
    Brominated PrecursorCuBr2/t-BuONO in MeCN89%
    Carboxamide DerivativeHATU-mediated coupling82%
    Hydroxamic AcidNH2OH·HCl/NaOH75%
  • Data Table: Antimicrobial Activity of Select Derivatives

    DerivativeTarget MicrobeMIC (µg/mL)Reference
    2d (Benzylthio)P. aeruginosa16
    14c (4-Cl-Ph)S. aureus8

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